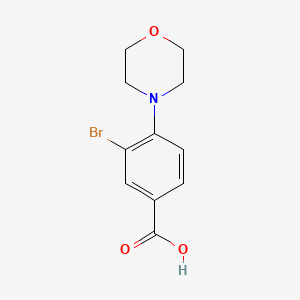

3-Bromo-4-morpholinobenzoic acid

Beschreibung

Contextualization within Benzoic Acid Derivatives and Morpholine-Containing Scaffolds

3-Bromo-4-morpholinobenzoic acid belongs to the broad class of benzoic acid derivatives. The benzoic acid core is a fundamental structural motif found in a vast array of natural products and synthetic molecules with significant biological activities. The carboxyl group can participate in various reactions, most notably amide bond formation, which is a cornerstone of medicinal chemistry for linking different molecular fragments. The presence of a bromine atom on the aromatic ring further enhances its synthetic utility, serving as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds.

The incorporation of a morpholine (B109124) ring sets this compound apart. Morpholine is recognized in medicinal chemistry as a "privileged scaffold". pubcompare.ainih.gov Its presence in a molecule can favorably influence physicochemical properties such as solubility, metabolic stability, and pharmacokinetic profiles. pubcompare.ainih.gov The morpholine nitrogen is basic and can be protonated at physiological pH, which can aid in aqueous solubility and interactions with biological targets. The ether oxygen within the morpholine ring can act as a hydrogen bond acceptor, further contributing to its binding affinity with proteins and other biomolecules. ijisrt.commdpi.com Therefore, the combination of the reactive benzoic acid and bromo functionalities with the favorable properties of the morpholine moiety makes this compound a highly attractive starting material for the design and synthesis of new chemical entities.

Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research

The significance of this compound in modern research lies in its role as a versatile building block. In organic synthesis, its trifunctional nature allows for sequential and site-selective modifications. For instance, the carboxylic acid can be converted to an amide, while the bromo group can be utilized in a palladium-catalyzed cross-coupling reaction to introduce a new substituent, and the morpholine ring can be quaternized or otherwise modified. This modular approach is highly desirable for the creation of diverse chemical libraries for high-throughput screening.

In the field of medicinal chemistry, this compound serves as a key intermediate in the synthesis of complex molecules with potential therapeutic applications. While specific, publicly available research detailing the direct use of this compound in the development of named drug candidates is limited, its structural motifs are present in various biologically active compounds. The combination of a halogenated aromatic ring and a morpholine substituent is a common feature in molecules targeting a range of biological targets, including kinases and G-protein coupled receptors. The ability to readily modify the benzoic acid portion allows for the exploration of structure-activity relationships (SAR) by introducing different substituents to probe interactions with a target's binding site.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1131594-24-5 |

| Molecular Formula | C11H12BrNO3 |

| Molecular Weight | 286.12 g/mol |

| IUPAC Name | 3-bromo-4-(morpholin-4-yl)benzoic acid |

| Appearance | Solid |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-4-morpholin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPMSVZSWUDDSAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662381 | |

| Record name | 3-Bromo-4-(morpholin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131594-24-5 | |

| Record name | 3-Bromo-4-(morpholin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Reaction Pathways of 3 Bromo 4 Morpholinobenzoic Acid

Strategic Elaboration of 3-Bromo-4-morpholinobenzoic Acid from Precursors

The construction of this compound typically involves a multi-step process that requires careful consideration of the order of functional group introduction to achieve the desired substitution pattern. Key transformations include the incorporation of the morpholine (B109124) moiety and the regioselective bromination of the benzoic acid scaffold.

Nucleophilic Aromatic Substitution Approaches for Morpholine Incorporation

A primary method for introducing the morpholine group onto the aromatic ring is through a nucleophilic aromatic substitution (SNAr) reaction. rsc.org This reaction generally involves the displacement of a leaving group, such as a halogen, from an activated aromatic ring by a nucleophile, in this case, morpholine. The reactivity of the aryl halide is crucial and is often enhanced by the presence of electron-withdrawing groups on the ring. wikipedia.org

In the context of synthesizing this compound, a plausible precursor would be a di-halogenated benzoic acid derivative, such as 3-bromo-4-fluorobenzoic acid. The fluorine atom at the C4 position is a good leaving group, activated by the electron-withdrawing carboxylic acid group. The reaction with morpholine, often in the presence of a base, leads to the formation of the desired C-N bond.

The Ullmann condensation is another classical method for forming C-N bonds. wikipedia.orgorganic-chemistry.org This copper-catalyzed reaction can couple an aryl halide with an amine. wikipedia.org While traditionally requiring harsh conditions, modern modifications using ligands have made this reaction more versatile and applicable under milder conditions. acs.orgacs.org For instance, a copper-catalyzed amination of 2-bromobenzoic acids has been developed, which notably eliminates the need for protecting the carboxylic acid group. nih.gov

Regioselective Bromination Techniques on Benzoic Acid Scaffolds

The introduction of a bromine atom at a specific position on the benzoic acid ring is a critical step that dictates the final structure of the product. The directing effects of the substituents already present on the ring play a pivotal role in determining the regioselectivity of the bromination reaction.

For a precursor like 4-morpholinobenzoic acid, the morpholino group, being an amino ether, is an ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom which can be delocalized into the aromatic ring. The carboxyl group, on the other hand, is a meta-directing group. In this case, the powerful activating and ortho-directing effect of the morpholino group would direct the incoming electrophile (bromine) to the position ortho to it, which is the C3 position.

Various brominating agents can be employed, such as elemental bromine (Br₂) in the presence of a Lewis acid, or N-bromosuccinimide (NBS), which is a milder and more selective reagent. nih.gov The choice of solvent and reaction conditions can also influence the selectivity of the bromination. For example, the bromination of p-hydroxybenzoic acid has been studied in aqueous solution, highlighting the role of the phenoxide anion in the reaction pathway. acs.org While not directly analogous, these studies provide insights into the factors governing electrophilic aromatic substitution on substituted benzoic acids.

A documented synthesis of 3-bromo-4-(bromomethyl)benzoic acid involves the bromination of 3-bromo-4-methylbenzoic acid using NBS and benzoyl peroxide in carbon tetrachloride, demonstrating a different type of bromination (free radical substitution on the methyl group) but highlighting the use of common brominating agents. chemicalbook.com

Mechanistic Understanding of Key Synthetic Steps

The nucleophilic aromatic substitution (SNAr) reaction for incorporating the morpholine ring is generally accepted to proceed through a stepwise addition-elimination mechanism involving a Meisenheimer complex as an intermediate. rsc.org However, recent studies have indicated that some SNAr reactions may proceed through a concerted mechanism, and the exact pathway can be influenced by the substrate, nucleophile, and reaction conditions. nih.govresearchgate.netrsc.orgnih.gov Kinetic studies and computational analysis are crucial tools for elucidating the precise mechanism. rsc.org

The mechanism of electrophilic bromination involves the generation of a bromine electrophile, which then attacks the electron-rich aromatic ring to form a sigma complex (also known as an arenium ion). The stability of this intermediate is influenced by the substituents on the ring. In the case of 4-morpholinobenzoic acid, the positive charge in the sigma complex can be stabilized by resonance involving the lone pair of the morpholine nitrogen, favoring substitution at the ortho position (C3). The final step is the loss of a proton from the sigma complex to restore the aromaticity of the ring.

Development of Novel and Efficient Synthetic Routes

Modern synthetic organic chemistry continuously seeks to develop more efficient, selective, and sustainable methods. For the synthesis of compounds like this compound, this includes the use of catalytic coupling reactions and C-H activation strategies.

Catalytic Coupling Reactions for Carbon-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the formation of C-N bonds. tcichemicals.comresearchgate.netresearchgate.net These reactions offer a broad substrate scope and generally proceed under milder conditions than traditional methods like the Ullmann condensation. researchgate.netsemanticscholar.org A typical Buchwald-Hartwig reaction would involve the coupling of an aryl halide (e.g., 3-bromo-4-halobenzoic acid) with morpholine in the presence of a palladium catalyst, a suitable ligand, and a base. chemicalbook.com

The choice of ligand is critical for the success of these reactions, with various phosphine-based and N-heterocyclic carbene (NHC) ligands being developed to improve catalyst activity and stability. scilit.com These methods provide a direct and efficient route to arylamines from aryl halides. nih.gov

| Catalyst System | Substrates | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Pd(OAc)₂, BINAP, Cs₂CO₃ | Ethyl 3-bromobenzo[b]thiophene-2-carboxylate and anilines | Palladium-catalyzed amination | Good to high yields, ester group enhances reactivity. | scilit.com |

| Cu/Cu₂O | 2-bromobenzoic acids and various amines | Copper-catalyzed amination | Highly regioselective, no need for carboxylic acid protection. | nih.gov |

| Pd₂(dba)₃, Xantphos | Bromoindole derivatives and amides | Palladium-catalyzed amidation | Moderate to high yields for amidation reactions. | researchgate.net |

| Copper powder, DMEDA, K₂CO₃ | 3-halo-4(1H)-quinolones and N-nucleophiles | Ullmann C-N coupling | Rapid reactions in toluene (B28343), moderate to quantitative yields. | acs.org |

Ortho-Functionalization via C-H Activation for Benzoic Acid Derivatives

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of organic molecules. nih.gov For benzoic acid derivatives, the carboxylate group can act as a directing group to guide a transition metal catalyst to a specific C-H bond, typically the ortho position. nih.govacs.orgresearchgate.net

While direct ortho-bromination via C-H activation is an attractive concept, the more established methods for this transformation on benzoic acids often involve other functional groups. For instance, ruthenium-catalyzed ortho-C-H allylation and rhodium-catalyzed amidation of benzoic acids have been reported. nih.govresearchgate.net Palladium catalysts have also been successfully employed for the direct ortho-arylation of benzoic acids with aryl iodides. acs.orgresearchgate.net

Although direct C-H bromination at the C3 position of 4-morpholinobenzoic acid using this strategy is not yet a well-established standard procedure, the continuous advancements in C-H activation chemistry suggest that such a route could be feasible in the future. This approach would offer a more direct and efficient synthesis by avoiding the need for pre-functionalized substrates.

| Catalyst System | Substrates | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| [Ru(p-cymene)Cl₂]₂, K₃PO₄ | Benzoic acids and allyl acetates | ortho-C-H allylation | Regiospecific, applicable to electron-rich and -poor benzoic acids. | nih.gov |

| Pyridine-2-carboimine Pd complex on magnetic nanoparticles | Benzamides/benzoic acids and aryl iodides | ortho-C-H arylation | Magnetically reusable catalyst, good to excellent yields. | acs.org |

| Ac-Ile-OH-supported Pd catalyst | Benzoic acids and aryl iodides | ortho-C-H arylation | Achieved at ambient temperature, HFIP as a crucial solvent. | researchgate.net |

| Cobalt(II) hexafluoroacetylacetonate | Benzoic acids and alkynes/styrenes/dienes | Carboxylate-directed C-H functionalization | Provides cyclic products in good yields. | nih.gov |

Sustainable Chemistry Principles in the Synthesis of Aromatic Carboxylic Acids

The paradigm of green chemistry has significantly influenced the synthesis of aromatic carboxylic acids, moving away from hazardous reagents and energy-intensive processes toward more environmentally benign alternatives. ijisrt.comrsc.org Industrial production of benzoic acid has traditionally relied on the liquid-phase oxidation of toluene using cobalt catalysts. escholarship.orgacs.org However, contemporary research focuses on cleaner oxidation methods and the use of renewable feedstocks.

Key principles of sustainable synthesis applicable to aromatic carboxylic acids include:

Use of Greener Oxidants: A significant advancement is the replacement of heavy metal oxidants like potassium permanganate (B83412) or chromium trioxide with cleaner alternatives. google.com Hydrogen peroxide (H₂O₂) is a prime example, functioning as an environmentally friendly oxidant that generates water as its primary byproduct. google.commdpi.com Research has demonstrated the effective oxidation of aldehydes and alcohols to carboxylic acids using H₂O₂ in the presence of various catalysts. google.commdpi.comresearchgate.net

Catalytic Systems: The development of efficient catalytic systems is central to sustainable synthesis. This includes phase-transfer catalysts and reusable organocatalysts. google.comresearchgate.net For instance, selenium-containing catalysts have been used for the oxidation of aldehydes to carboxylic acids under mild, aqueous conditions. mdpi.com Similarly, N-hydroxyphthalimide has been employed as an organocatalyst for the aerobic oxidation of aldehydes. researchgate.net

Renewable Feedstocks: There is a growing interest in producing aromatic compounds from biomass-derived sources instead of petroleum-based feedstocks. escholarship.org Lignin, a complex polymer abundant in plant biomass, can be broken down into valuable benzoic acid derivatives. rsc.org Other approaches involve the use of biosourced precursors like 3-hydroxy-2-pyrones, which can be converted to functionalized aromatic carboxylic acids through domino reactions. acs.orgacs.org

Solvent-Free and Alternative Energy Conditions: Eliminating volatile organic solvents reduces environmental impact. ijisrt.com Reactions can be performed neat (solvent-free) or in greener solvents like water. acs.orgrsc.org Alternative energy sources such as microwave irradiation and sonication are also being explored to accelerate reaction rates and improve energy efficiency. ijisrt.com

The synthesis of this compound can be envisioned through the application of these principles, for example, by starting with a greener synthesis of a 3-bromo-4-substituted precursor followed by oxidation using a clean oxidant like H₂O₂.

Table 1: Comparison of Traditional vs. Sustainable Oxidation Methods for Aromatic Acid Synthesis

| Feature | Traditional Method (e.g., KMnO₄ Oxidation) | Sustainable Method (e.g., Catalytic H₂O₂ Oxidation) |

|---|---|---|

| Oxidant | Potassium Permanganate (KMnO₄) | Hydrogen Peroxide (H₂O₂) |

| Byproduct | Manganese Dioxide (MnO₂) waste | Water (H₂O) |

| Solvent | Often requires organic solvents | Can be performed in water or solvent-free |

| Safety | Strong oxidant, potential hazards | Greener, safer profile |

| Atom Economy | Lower | Higher |

Chemical Transformations and Derivatization Strategies of this compound

The structure of this compound features three distinct functional handles—the bromine atom, the carboxylic acid group, and the morpholine ring—each providing an opportunity for targeted chemical modification.

Diversification at the Bromine Moiety through Cross-Coupling Reactions

The carbon-bromine bond on the aromatic ring is a versatile site for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose. rsc.orgnih.gov

In a typical Suzuki-Miyaura reaction, the aryl bromide (this compound) is coupled with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. rsc.org This reaction allows for the introduction of a wide array of aryl or heteroaryl substituents at the C-3 position of the benzoic acid core.

Key aspects of these transformations include:

Catalyst and Ligand Choice: The outcome and efficiency of the coupling can be highly dependent on the choice of palladium catalyst and the associated ligands. researchgate.net For example, catalysts like Pd(PPh₃)₄ are commonly used. nih.gov The ligand can influence the selectivity of the reaction when multiple reactive sites are present. researchgate.net

Reaction Conditions: These reactions are often performed under mild conditions. rsc.org Many modern protocols are designed to work in environmentally benign solvents like water, at room temperature, and under aerobic conditions, which aligns with the principles of sustainable chemistry. rsc.org

Substrate Scope: A broad range of boronic acids can be used, enabling the synthesis of a diverse library of biaryl compounds derived from the this compound scaffold. nih.gov

Table 2: Representative Suzuki-Miyaura Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|

Other cross-coupling reactions, such as the Heck reaction for introducing alkenyl groups, could also be applied to further diversify the core structure. beilstein-journals.org

Modifications of the Carboxylic Acid Group for Esterification and Amidation

The carboxylic acid functional group is readily converted into esters and amides, which are common moieties in pharmacologically active compounds.

Esterification: Esters are typically synthesized by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by first converting the carboxylic acid to a more reactive species like an acyl chloride. For example, reacting this compound with a simple alcohol like benzyl (B1604629) alcohol would yield the corresponding benzyl ester. ambeed.com

Amidation: The formation of an amide bond is one of the most important reactions in medicinal chemistry. Direct condensation of a carboxylic acid and an amine is challenging and often requires coupling reagents. However, significant progress has been made in developing sustainable catalytic methods for direct amidation that avoid stoichiometric coupling agents. researchgate.net These methods often utilize catalysts that can be recycled, broadening their appeal. researchgate.net

Table 3: Derivatization of the Carboxylic Acid Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Esterification | Alcohol (R'-OH), Acid Catalyst | Ester (-COOR') |

| Amidation | Amine (R'R''NH), Coupling Agent or Catalyst | Amide (-CONR'R'') |

Elaboration and Functionalization of the Morpholine Ring

The morpholine ring is a privileged structure in drug discovery, valued for its favorable physicochemical and metabolic properties. nih.govnih.gov While often incorporated as a stable, intact unit, the morpholine ring itself can be a site for further functionalization, although this is less common than modifying the bromine or carboxylic acid groups.

The nitrogen atom of the morpholine ring is a tertiary amine and is generally unreactive towards substitution under standard conditions. However, the ring's true value often lies in its conformational properties and its ability to form key interactions with biological targets. nih.gov The endocyclic oxygen atom can act as a hydrogen bond acceptor, a crucial interaction in many protein-ligand binding events. nih.gov

Strategies for elaboration, while synthetically challenging, could theoretically involve:

Ring-Opening and Recyclization: Under harsh conditions, the ether linkage could be cleaved, followed by trapping with a nucleophile and subsequent re-closure to install functionality, though this is not a trivial transformation.

Oxidation of Adjacent Positions: While the morpholine ring itself is relatively stable to oxidation, advanced catalytic methods could potentially target the α-carbons for hydroxylation, although this would likely face selectivity challenges with other reactive sites in the molecule.

In most applications, the morpholine moiety is maintained as is, where its primary role is to confer desirable properties such as aqueous solubility and metabolic stability, and to act as a key pharmacophoric element. nih.gov Its presence is often crucial for establishing potent and selective binding to a wide range of biological receptors and enzymes. nih.govnih.gov

Sophisticated Spectroscopic and Structural Elucidation Studies

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 3-bromo-4-morpholinobenzoic acid in solution. Through a suite of one- and two-dimensional experiments, the precise arrangement of protons and carbons can be mapped.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts and splitting patterns can be predicted based on the known effects of the substituents on the benzene (B151609) ring and the standard values for the morpholine (B109124) moiety.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons of the morpholine ring. The aromatic region would feature three protons. The proton at C5 would likely appear as a doublet, coupled to the proton at C6. The proton at C6 would be a doublet of doublets, coupled to both the C5 and C2 protons. The proton at C2, being adjacent to the bromine atom, would be a doublet coupled to the C6 proton. The morpholine ring protons typically appear as two distinct triplets around 3-4 ppm, corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing signals for all 11 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear significantly downfield. The six aromatic carbons would have distinct chemical shifts influenced by the bromo, morpholino, and carboxylic acid substituents. The four carbons of the morpholine ring would appear in the aliphatic region of thespectrum.

Predicted ¹H NMR Data for this compound This table is based on theoretical predictions and data from analogous compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-2 | 8.1 - 8.3 | d |

| H-5 | 7.1 - 7.3 | d |

| H-6 | 7.9 - 8.1 | dd |

| -CH₂-N- (Morpholine) | 3.0 - 3.3 | t |

| -CH₂-O- (Morpholine) | 3.8 - 4.0 | t |

| -COOH | 12.0 - 13.0 | s |

Predicted ¹³C NMR Data for this compound This table is based on theoretical predictions and data from analogous compounds. rsc.orgchemicalbook.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| C-1 | 128 - 132 |

| C-2 | 135 - 138 |

| C-3 (C-Br) | 115 - 120 |

| C-4 (C-N) | 150 - 155 |

| C-5 | 118 - 122 |

| C-6 | 132 - 135 |

| -CH₂-N- (Morpholine) | 48 - 52 |

| -CH₂-O- (Morpholine) | 66 - 70 |

To confirm the assignments from one-dimensional NMR, a series of two-dimensional experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. sdsu.eduyoutube.com Key correlations would be observed between the adjacent aromatic protons (H-5 with H-6, and H-6 with H-2), confirming their positions on the benzene ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. sdsu.eduyoutube.com It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the morpholine proton signals to their respective carbon signals. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlation information. youtube.comresearchgate.net A key expected correlation would be between the morpholine protons on the nitrogen side and the aromatic proton at C-5, which would help to confirm the orientation of the morpholine ring relative to the benzoic acid backbone.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental formula of this compound. The compound has a monoisotopic mass of 285.000056 g/mol , corresponding to the molecular formula C₁₁H₁₂BrNO₃. epa.gov HRMS provides a highly accurate mass measurement, which serves as definitive proof of the elemental composition.

The mass spectrum also reveals characteristic fragmentation patterns under electron ionization. The presence of bromine is readily identified by a pair of isotopic peaks (M+ and M+2) of nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Key fragmentation pathways would likely involve the loss of the carboxylic acid group and cleavage of the morpholine ring.

Expected Key Fragments in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br isotope) | Fragment Lost | Formula of Fragment |

| 285 | - | C₁₁H₁₂BrNO₃ (Molecular Ion) |

| 240 | -COOH | C₁₀H₁₁BrN |

| 200 | -C₄H₈NO | C₇H₄BrO |

| 155 | -Br | C₇H₄O₂ |

X-ray Crystallography for Solid-State Structural Conformation and Packing

Should suitable crystals be obtained, single-crystal X-ray crystallography would provide an unambiguous determination of the three-dimensional structure of this compound in the solid state. This powerful technique would yield precise data on bond lengths, bond angles, and torsion angles.

The analysis would confirm the planarity of the benzene ring and determine the conformation of the morpholine ring, which is expected to adopt a stable chair conformation. researchgate.net Furthermore, it would reveal how the molecules pack in the crystal lattice, detailing intermolecular interactions such as hydrogen bonding. It is expected that the carboxylic acid groups would form hydrogen-bonded dimers, a common structural motif for carboxylic acids in the solid state. researchgate.net

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are vital for assessing the purity of synthesized this compound and for monitoring the progress of the reaction during its synthesis.

A reverse-phase HPLC method is typically suitable for analyzing this type of aromatic carboxylic acid. chromatographytoday.comsielc.com The method would allow for the separation of the desired product from any starting materials, by-products, or degradation products, enabling accurate quantification of its purity. During synthesis, HPLC can be used to track the consumption of reactants and the appearance of the product over time, helping to optimize reaction conditions. researchgate.net

Typical HPLC Parameters for Analysis of this compound This table presents a hypothetical but standard set of conditions.

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |

| Gradient | Isocratic or Gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Computational Chemistry and Molecular Modeling of 3 Bromo 4 Morpholinobenzoic Acid

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic properties of a molecule. researchgate.net These methods can provide a detailed picture of electron distribution, which in turn governs the molecule's reactivity, stability, and acidity. For a molecule like 3-Bromo-4-morpholinobenzoic acid, DFT calculations can elucidate the influence of the electron-withdrawing bromine atom and the electron-donating morpholine (B109124) group on the benzoic acid moiety. mdpi.comaip.org

Such calculations typically begin with geometry optimization to find the lowest energy conformation of the molecule. Following this, various electronic properties can be calculated. The distribution of electron density, for instance, can be visualized through a Molecular Electrostatic Potential (MEP) map, which indicates regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more reactive. Furthermore, these calculations can predict the acidity (pKa) of the carboxylic acid group, which is vital for understanding its behavior in a biological system. researchgate.net

Illustrative Quantum Chemical Data for this compound

Below is a hypothetical table of quantum chemical descriptors that could be obtained for this compound using DFT calculations, for instance, at the B3LYP/6-311G++(d,p) level of theory.

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Represents the ability to donate an electron. A higher value indicates a better electron donor. |

| LUMO Energy | -1.8 eV | Represents the ability to accept an electron. A lower value indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | An indicator of chemical reactivity. A smaller gap implies higher reactivity. |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule, which influences its solubility and interactions with other molecules. |

| Predicted pKa | 4.5 | Indicates the acidity of the carboxylic acid group. This value is crucial for predicting the molecule's charge state at physiological pH. researchgate.net |

| Mulliken Atomic Charges | C(carbonyl): +0.4e, O(hydroxyl): -0.6e, N(morpholine): -0.3e | Provides insight into the partial charges on individual atoms, highlighting sites for potential intermolecular interactions like hydrogen bonding. |

Conformational Analysis and Molecular Dynamics Simulations for Solution Behavior

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. This compound possesses several rotatable bonds, allowing it to adopt various conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Molecular Dynamics (MD) simulations offer a powerful method to study the dynamic behavior of a molecule in a solvent, such as water, over time. nih.govyoutube.com By simulating the movements of the molecule and surrounding solvent molecules, MD can provide insights into its flexibility, conformational preferences, and interactions with the solvent. nih.govtu-darmstadt.de For this compound, MD simulations can reveal how the morpholine ring and the carboxylic acid group interact with water molecules, which is crucial for understanding its solubility and how it might approach a biological target. acs.org

Illustrative Molecular Dynamics Simulation Parameters and Findings

A typical MD simulation would be set up with the molecule solvated in a box of water molecules, and the system's trajectory would be calculated over a period of nanoseconds.

| Parameter | Illustrative Value/Observation | Significance |

| Simulation Time | 100 ns | The duration of the simulation, which should be long enough to observe relevant conformational changes and interactions. |

| Solvent Model | TIP3P Water | A standard model for water in biological simulations. tu-darmstadt.de |

| Root Mean Square Deviation (RMSD) | Stable fluctuation around 1.5 Å after initial equilibration | Indicates that the molecule has reached a stable conformational state during the simulation. |

| Radial Distribution Function g(r) for water around carboxylate oxygen | A sharp peak at ~2.7 Å | Shows a high probability of finding water molecules at this distance, indicating strong hydrogen bonding between the carboxylic acid group and water. |

| Conformational Dihedral Angles | The morpholine ring predominantly adopts a chair conformation. The dihedral angle between the phenyl and carboxyl groups shows some flexibility. | Identifies the most populated conformations of the molecule in solution, which are likely the biologically relevant ones. acs.orgnih.gov |

Ligand-Protein Docking and Molecular Interactions in Biological Contexts

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. nih.govyoutube.comyoutube.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. youtube.com For this compound, docking studies could be performed against various enzymes or receptors where substituted benzoic acids or morpholine-containing compounds have shown activity. nih.govacs.org

The process involves placing the ligand (this compound) into the binding site of a protein and using a scoring function to estimate the binding affinity. The results can reveal potential hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex. nih.gov

Illustrative Ligand-Protein Docking Results

The table below presents hypothetical docking results of this compound against a putative protein kinase target.

| Parameter | Hypothetical Finding | Significance |

| Target Protein | Cyclin-Dependent Kinase 2 (CDK2) | A common target in cancer drug discovery. |

| Docking Score/Binding Energy | -8.5 kcal/mol | A more negative score generally indicates a more favorable binding interaction. |

| Key Interacting Residues | Hydrogen bond between the carboxylic acid and Lys33. Pi-stacking interaction between the benzene (B151609) ring and Phe80. Halogen bond between the bromine atom and the backbone carbonyl of Leu83. | Identifies the specific amino acid residues in the protein's active site that are crucial for binding the ligand. This information is vital for structure-based drug design and lead optimization. |

| Predicted Pose | The morpholine ring is oriented towards the solvent-exposed region, while the bromo-benzoic acid moiety is buried deep within the binding pocket. | Describes the most likely binding orientation of the ligand within the protein's active site. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. svuonline.orgdrugdesign.orgijert.orgijpras.comnih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.

To build a QSAR model for analogs of this compound, one would need a dataset of similar molecules with their experimentally measured biological activities. Various molecular descriptors (e.g., electronic, steric, and lipophilic properties) would be calculated for each molecule. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates these descriptors with the observed activity.

Illustrative QSAR Model for a Series of Benzoic Acid Analogs

The following is a hypothetical QSAR equation and its statistical parameters for predicting the inhibitory activity (pIC50) of a series of benzoic acid derivatives against a specific target.

Hypothetical QSAR Equation: pIC50 = 0.6 * logP - 1.2 * (HOMO-LUMO Gap) + 0.8 * (Molecular Weight/100) + 2.5

| Parameter | Hypothetical Value | Significance |

| Correlation Coefficient (R²) | 0.85 | Indicates that 85% of the variance in the biological activity is explained by the model. A value closer to 1 suggests a better model fit. |

| Cross-validated R² (Q²) | 0.75 | A measure of the model's predictive ability, determined by systematically leaving out data points during model construction. A higher value indicates better predictive power. |

| Key Descriptors | logP, HOMO-LUMO Gap, Molecular Weight | These are the molecular properties that are most significantly correlated with the biological activity in this hypothetical model, suggesting that lipophilicity, reactivity, and size are important factors. |

By using such a validated QSAR model, researchers can prioritize the synthesis of new derivatives of this compound that are predicted to have enhanced activity.

Biological Activities and Mechanistic Investigations of 3 Bromo 4 Morpholinobenzoic Acid and Its Analogs

Enzyme Inhibition Studies (e.g., Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Inhibitors)

While direct studies on 3-Bromo-4-morpholinobenzoic acid as an inhibitor of Phosphatidylcholine-Specific Phospholipase C (PC-PLC) are not extensively documented in publicly available literature, the broader class of benzoic acid derivatives has been investigated for inhibitory effects on various enzymes. nih.gov These studies provide a foundation for understanding how a molecule like this compound might interact with enzymatic targets.

In Vitro Enzymatic Assay Development and Kinetic Characterization

The investigation of enzyme inhibitors, such as those targeting PC-PLC, typically involves the development of robust in vitro enzymatic assays. These assays are crucial for determining the potency and mechanism of inhibition. A standard approach involves incubating the purified enzyme with its substrate and measuring the rate of product formation in the presence and absence of the potential inhibitor.

For PC-PLC, an assay could measure the hydrolysis of phosphatidylcholine to produce phosphocholine (B91661) and diacylglycerol. The kinetic characterization of an inhibitor would involve determining key parameters such as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. Further kinetic studies would aim to elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) by analyzing the effect of the inhibitor on the enzyme's Michaelis-Menten kinetics.

Mechanistic Insights into Enzyme-Inhibitor Interactions

Mechanistic studies often employ techniques like X-ray crystallography to determine the three-dimensional structure of the enzyme-inhibitor complex. nih.gov This provides a detailed snapshot of the binding mode, revealing the specific amino acid residues involved in the interaction. Computational modeling and structure-activity relationship (SAR) studies, where systematic modifications of the inhibitor's structure are correlated with changes in inhibitory activity, can further illuminate the key features required for potent and selective inhibition. While specific mechanistic data for this compound is not available, the principles of substrate-assisted inhibition and covalent adduct formation, as seen with other enzyme inhibitors, provide a framework for how such a compound might act. nih.gov

Antipathogenic and Agrochemical Research Contexts (e.g., plant pathogenic bacteria, weeds, based on related compounds)

The versatile chemical scaffold of benzoic acid and its derivatives has also led to their exploration in agricultural applications, specifically as antipathogenic agents and herbicides. google.comnih.gov

Research has demonstrated that certain benzoic acid derivatives possess fungitoxic properties. For instance, derivatives isolated from Piper species have shown activity against the fungi Cladosporium cladosporioides and C. sphaerospermum. nih.gov Furthermore, benzoic acid and its hydroxylated derivatives have been shown to suppress early blight in tomatoes, a disease caused by the fungus Alternaria solani. nih.gov The mechanism of action in these cases is often attributed to the induction of the plant's own defense mechanisms, such as the salicylic (B10762653) acid biosynthesis pathway and the enhancement of antioxidant enzymes. nih.gov

In the context of weed control, certain benzoic acid derivatives have been developed as herbicides. google.com For example, dicamba (B1670444) is a well-known benzoic acid herbicide used to control broadleaf weeds. The herbicidal activity of these compounds is often related to their ability to mimic plant hormones, leading to uncontrolled growth and ultimately death of the weed. While specific studies on the agrochemical potential of this compound are not prominent, the established activities of related benzoic acid derivatives suggest that this class of compounds remains a viable area for the discovery of new agrochemicals. mdpi.comijcrt.org

The following table summarizes the observed agrochemical activities of some benzoic acid derivatives:

| Compound Class | Target Organism | Observed Effect |

| Benzoic acid and hydroxylated derivatives | Alternaria solani (fungus) | Suppression of early blight disease in tomato plants. nih.gov |

| Benzoic acid derivatives from Piper species | Cladosporium species (fungi) | Fungitoxic activity. nih.gov |

| Synthetic benzoic acid derivatives (e.g., Dicamba) | Broadleaf weeds | Herbicidal activity. google.com |

Cellular and In Vivo Biological Evaluation Methodologies

The biological effects of a compound like this compound and its analogs would typically be first assessed using a variety of cellular and in vivo models. These studies are fundamental to determining a compound's potential as a therapeutic agent.

Cell-Based Assays for Efficacy, Selectivity, and Cytotoxicity

Initial screening of this compound analogs would involve a panel of cell-based assays to determine their biological efficacy, selectivity for a particular target, and general toxicity to cells.

Efficacy assays are designed to measure the biological response of cells to a compound. For instance, if the compound is intended as an anti-cancer agent, its ability to inhibit cell proliferation would be quantified. The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from these assays, indicating the concentration of a compound required to inhibit a biological process by 50%. For example, in a study on bromophenol derivatives, the MTT assay was used to evaluate their anti-proliferative activity against various human cancer cell lines, with some compounds showing potent activity. researchgate.net

Selectivity assays are crucial to understand if a compound acts on its intended target without affecting other related or unrelated cellular components. This is often assessed by testing the compound against a panel of related targets. For instance, inhibitors of protein phosphatases were tested for selectivity against a panel of other phosphatases to ensure their specific action. nih.gov

Cytotoxicity assays determine the concentration at which a compound becomes toxic to cells. The half-maximal cytotoxic concentration (CC₅₀) is a standard measure. A high therapeutic index (the ratio of CC₅₀ to IC₅₀) is desirable, as it indicates that the compound is effective at concentrations that are not harmful to cells. Assays like the MTT assay can be used to assess cytotoxicity, as seen in studies of morpholinopyrimidine derivatives where no significant cytotoxicity was observed at concentrations below 50 μM. nih.gov

Interactive Data Table: Illustrative Cell-Based Assay Data for Hypothetical Analogs

Since no data exists for this compound, the following table illustrates how such data would typically be presented.

| Compound ID | Target | Cell Line | Efficacy (IC₅₀, µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index |

| Analog A | Kinase X | Cancer Cell 1 | 0.5 | 50 | 100 |

| Analog B | Kinase X | Cancer Cell 1 | 1.2 | >100 | >83 |

| Analog C | Kinase Y | Cancer Cell 2 | 2.5 | 75 | 30 |

This table is for illustrative purposes only. Data is not real.

Application in Model Organism Studies (e.g., yeast, mice)

Following promising results in cell-based assays, testing in model organisms is a critical next step to evaluate a compound's efficacy and behavior in a whole living system.

Yeast (Saccharomyces cerevisiae) is often used as a simple eukaryotic model to understand the mechanism of action of a compound. Genetic screening in yeast can help identify potential cellular targets.

Investigations into Pharmacokinetic and Pharmacodynamic Profiles (related to drug-like properties of analogs)

Pharmacokinetics (PK) describes what the body does to a drug (absorption, distribution, metabolism, and excretion), while pharmacodynamics (PD) describes what the drug does to the body. Understanding these profiles is essential for developing a compound into a viable drug.

Pharmacokinetic studies would involve administering the compound to an animal model, typically mice or rats, and then measuring its concentration in blood plasma and various tissues over time. Key parameters determined from these studies include:

Bioavailability: The fraction of the administered dose that reaches the systemic circulation.

Half-life (t₁/₂): The time it takes for the concentration of the compound in the body to be reduced by half.

Clearance: The volume of plasma cleared of the compound per unit time.

Volume of distribution: The apparent volume into which the compound distributes in the body.

For example, a study on N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives highlighted the importance of hydrophobicity, influenced by the bromine atom, in the potential biological activity of the compounds. mdpi.com

Pharmacodynamic studies link the concentration of the compound at the site of action to its observed effect. This involves measuring a biological marker of the compound's activity in relation to its dose.

Interactive Data Table: Illustrative Pharmacokinetic Data for Hypothetical Analogs in Mice

As no specific data is available for this compound, this table serves as an example of how such data would be presented.

| Compound ID | Administration Route | Bioavailability (%) | Half-life (h) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |

| Analog A | Oral | 30 | 4.5 | 15 | 5.2 |

| Analog B | Intravenous | 100 | 2.1 | 25 | 3.0 |

| Analog C | Oral | 15 | 8.2 | 8 | 7.8 |

This table is for illustrative purposes only. Data is not real.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Rational Design and Synthesis of 3-Bromo-4-morpholinobenzoic Acid Analogs for SAR Exploration

A common synthetic strategy commences with a suitably substituted benzoic acid derivative. For instance, the synthesis of related 2-morpholino-5-N-benzylamino benzoic acid derivatives begins with 2-chloro-4-nitrobenzoic acid. An Ullmann-coupling reaction can be employed to introduce the morpholine (B109124) ring, a versatile and privileged scaffold in medicinal chemistry known for improving solubility and bioavailability. mdpi.comresearchgate.net This is followed by a Fischer esterification to protect the carboxylic acid as a methyl ester. mdpi.com Subsequent steps can include the reduction of a nitro group to an amine, which then serves as a handle for further diversification, such as reductive amination with various benzaldehydes to introduce N-benzyl substituents. mdpi.com

Adapting this to this compound, a plausible synthetic route would start from 3-bromo-4-fluorobenzoic acid or a similar precursor where the fluorine can be displaced by morpholine via nucleophilic aromatic substitution. Alternatively, a palladium-catalyzed Buchwald-Hartwig amination of a 4-bromo-3-halobenzoic acid derivative with morpholine could be employed. The bromine at the 3-position offers a site for further modification through cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce a variety of aryl, heteroaryl, or alkyl groups.

The following table outlines a hypothetical set of analogs designed to explore the SAR of the this compound scaffold, based on common medicinal chemistry strategies.

| Compound ID | R1 (Position 3) | R2 (at Morpholine) | R3 (at Carboxylic Acid) | Rationale for Design |

| I | Br | H | OH | Parent Compound |

| II | Cl | H | OH | Explore effect of halogen size/electronegativity |

| III | I | H | OH | Further explore halogen effect |

| IV | CH3 | H | OH | Investigate effect of small alkyl group |

| V | OCH3 | H | OH | Study impact of an electron-donating group |

| VI | Br | 4-F-benzyl | OH | Probe for additional binding pockets |

| VII | Br | H | NHOH | Evaluate hydroxamic acid as a zinc-binding group |

| VIII | Br | H | OCH3 | Assess impact of esterification on cell permeability |

Identification of Critical Structural Motifs for Biological Activity and Selectivity

While direct studies on this compound are limited, extensive research on isomeric and related compounds provides significant insights into the critical structural motifs likely governing its biological activity. Studies on 2-morpholinobenzoic acid derivatives as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer, have revealed several key features for activity. mdpi.comnih.govnih.gov

The Benzoic Acid Group: The carboxylic acid function is another critical motif, often involved in binding to the target protein. In many enzyme inhibitors, the carboxylate group can form ionic interactions or hydrogen bonds with key amino acid residues in the active site. For instance, in PC-PLC inhibitors, the carboxylic acid is believed to chelate with catalytic zinc ions in the enzyme's active site. nih.gov The conversion of the carboxylic acid to a hydroxamic acid has been shown to maintain or even enhance activity against certain targets, likely due to its strong metal-chelating properties. nih.gov

Development of Predictive Models for Compound Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to develop predictive models that correlate the chemical structure of compounds with their biological activity. sigmaaldrich.com These models can then guide the optimization of lead compounds.

For a series of this compound analogs, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be employed. These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties are favorable or unfavorable for activity.

A hypothetical CoMFA model for a series of this compound analogs might reveal the following:

Steric Fields: A large, sterically favored region near the 3-position might suggest that bulky substituents are well-tolerated or even beneficial, while a sterically disfavored region near the morpholine ring could indicate that large substituents on the morpholine are detrimental to activity.

Electrostatic Fields: A region of positive electrostatic potential near the morpholine oxygen might indicate a favorable interaction with a negatively charged amino acid residue in the target's active site. Conversely, a region of negative potential near the carboxylic acid would be expected, highlighting its role in binding to positively charged or hydrogen-bond donor sites.

The development of such models relies on having a dataset of compounds with a range of biological activities. The predictive power of the QSAR model is then validated using an external test set of compounds that were not used in the model generation. Successful QSAR models can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising analogs.

Impact of Substituent Effects on Biological Efficacy and Physicochemical Properties

The substituents on the aromatic ring of this compound have a profound impact on its biological efficacy and physicochemical properties. These effects can be understood in terms of electronic and steric contributions.

The following table illustrates the predicted impact of various substituents at the 3-position on the physicochemical properties and potential biological activity of 4-morpholinobenzoic acid analogs.

| R Group (at position 3) | Electronic Effect | Predicted logP Change (vs. H) | Predicted pKa Change (vs. H) | Potential Impact on Biological Activity |

| H | Neutral | Baseline | Baseline | Baseline activity |

| Br | Electron-withdrawing | Increase | Decrease | May enhance binding through halogen bonds; increased lipophilicity could improve cell penetration but may also increase metabolic liability. |

| Cl | Electron-withdrawing | Moderate Increase | Decrease | Similar to bromine but with a smaller steric footprint and lower lipophilicity. |

| CH3 | Electron-donating (weak) | Increase | Increase | May provide favorable van der Waals interactions in a hydrophobic pocket. |

| OCH3 | Electron-donating | Slight Increase | Slight Increase | Can act as a hydrogen bond acceptor; may alter metabolic profile. |

| NO2 | Strongly electron-withdrawing | Slight Increase | Significant Decrease | Strong electron-withdrawing nature may be unfavorable for some biological targets; potential for metabolic reduction. |

Advanced Methodologies and Technologies in 3 Bromo 4 Morpholinobenzoic Acid Research

High-Throughput Screening (HTS) Approaches for Lead Discovery and Optimization

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify "hits"—molecules that show activity against a specific biological target. nuvisan.comdrugtargetreview.com For a compound like 3-Bromo-4-morpholinobenzoic acid, HTS would be instrumental in determining its potential biological activity.

An HTS campaign could involve screening a library of compounds structurally related to this compound against a panel of biological targets, such as enzymes or cellular receptors. nih.gov These assays are typically miniaturized and automated, using formats like 96, 384, or even 1536-well plates to maximize throughput. nuvisan.com Detection methods are highly sensitive and varied, including fluorescence resonance energy transfer (FRET), fluorescence polarization, and high-content imaging, which can provide data on various cellular parameters. nih.govsemanticscholar.org

Should this compound be identified as a hit, subsequent HTS-based optimization would involve synthesizing and screening a focused library of its analogs. This process helps to establish structure-activity relationships (SAR), guiding medicinal chemists in modifying the molecule to improve potency, selectivity, and other pharmacological properties.

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, particularly for scalability, safety, and process control. uc.ptnih.gov In this technique, reagents are pumped through a network of tubes or microreactors where the reaction occurs. This approach would be highly beneficial for the synthesis of this compound, especially for producing larger quantities required for extensive testing.

The synthesis of substituted benzoic acids and related heterocyclic compounds has been successfully demonstrated using flow chemistry. uc.ptacs.org For instance, reactions that are hazardous or difficult to control in batch mode, such as certain brominations or reactions under high pressure or temperature, can be performed more safely in the small, controlled environment of a flow reactor. nih.gov Continuous processing allows for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields, improved purity, and more consistent product quality. nih.gov An automated, multi-step flow synthesis could potentially be designed to produce this compound and its derivatives in an efficient, streamlined manner. scispace.com

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

| Feature | Benefit in Flow Chemistry |

| Safety | Small reaction volumes minimize risks associated with exothermic or hazardous reactions. |

| Scalability | Production can be scaled up by running the system for longer durations, avoiding reactor size limitations. |

| Process Control | Precise control over temperature, pressure, and mixing leads to higher reproducibility and yield. |

| Purity | Reduced side reactions and in-line purification capabilities can lead to a cleaner product profile. |

| Automation | Allows for multi-step syntheses to be performed sequentially without manual intervention. |

Chemoinformatics and Data Mining of Compound Libraries for Structural and Biological Insights

Chemoinformatics employs computational methods to analyze chemical and biological data, playing a crucial role in modern drug discovery. researchgate.net In the context of this compound, chemoinformatic tools would be vital for understanding its properties and identifying its potential as a therapeutic agent. The morpholine (B109124) ring, for example, is recognized as a "privileged structure" in medicinal chemistry due to its favorable metabolic and physicochemical properties, and its presence in numerous approved drugs. acs.orgnih.gov

Data mining of large chemical libraries could identify compounds that are structurally similar to this compound. By analyzing the known biological activities of these similar compounds, researchers could predict potential targets for this compound. Furthermore, in silico techniques like molecular docking could simulate the binding of the compound to the active sites of various proteins, helping to prioritize it for biological screening against specific targets like kinases or proteases. nih.govnih.gov Pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) can also be predicted computationally to assess the compound's drug-likeness before committing to expensive experimental studies. researchgate.net

Microfluidics and Miniaturized Reaction Systems for Compound Synthesis and Screening

Microfluidic systems, or "lab-on-a-chip" technology, involve the manipulation of minute volumes of fluids within channels of micrometer dimensions. researchgate.net This technology offers exceptional control over reaction conditions and is ideal for both the synthesis and screening of compounds like this compound, especially when material is scarce.

For synthesis, microreactors provide rapid heat and mass transfer, which can accelerate reaction rates and improve yields. mdpi.com They allow for the rapid optimization of reaction conditions by enabling numerous experiments to be run in parallel with minimal consumption of reagents. researchgate.net This is particularly advantageous for exploring the synthesis of analogs of this compound.

In the realm of screening, droplet-based microfluidics can be used to perform millions of individual biological assays in tiny, isolated aqueous droplets suspended in an oil phase. google.commdpi.com Each droplet acts as a separate micro-test tube, allowing for ultra-high-throughput screening of a compound's activity against a specific target, using significantly less reagent than conventional HTS methods.

Future Perspectives and Research Trajectories for 3 Bromo 4 Morpholinobenzoic Acid

Exploration of Untapped Therapeutic Avenues and Novel Biological Targets

The unique chemical architecture of 3-bromo-4-morpholinobenzoic acid suggests its potential to interact with a variety of biological targets, opening up new avenues for therapeutic intervention. While direct research on this specific molecule is nascent, related structures provide compelling directions for future investigation.

Derivatives of the 2-morpholinobenzoic acid scaffold have been identified as antiproliferative agents that inhibit phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in the dysregulation of choline (B1196258) phospholipid metabolism in various cancers. nih.gov This suggests that this compound could be a valuable starting point for developing novel anticancer agents targeting this pathway. Further research could focus on structure-activity relationship (SAR) studies to optimize the inhibitory activity and selectivity of this compound.

Additionally, the arylmorpholine scaffold is a key feature in a class of isoform-specific phosphoinositide 3-kinase (PI3K) inhibitors. ucsf.edu PI3Ks are a family of enzymes crucial to cell growth, differentiation, and motility, and their dysregulation is a hallmark of many diseases, including cancer. The presence of the morpholine (B109124) ring in this compound makes it a candidate for investigation as a modulator of PI3K signaling. Future research could explore its inhibitory profile against different PI3K isoforms, potentially leading to the development of targeted therapies.

The broader family of benzoic acid derivatives has been explored for a multitude of biological activities, including the inhibition of acetylcholinesterase and carbonic anhydrases, which are relevant targets for neurodegenerative diseases like Alzheimer's. nih.gov This precedent warrants the screening of this compound and its analogs against a wider panel of enzymes and receptors to uncover novel therapeutic applications.

Table 1: Potential Therapeutic Targets for this compound Derivatives

| Target Class | Specific Examples | Potential Therapeutic Area | Supporting Evidence from Related Scaffolds |

| Phospholipases | Phosphatidylcholine-specific phospholipase C (PC-PLC) | Oncology | 2-morpholinobenzoic acid derivatives show antiproliferative activity. nih.gov |

| Kinases | Phosphoinositide 3-kinases (PI3Ks) | Oncology, Inflammatory Diseases | Arylmorpholine scaffold is a known PI3K inhibitor pharmacophore. ucsf.edu |

| Hydrolases | Acetylcholinesterase, Carbonic Anhydrases | Neurodegenerative Diseases | Novel benzoic acid derivatives have shown inhibitory activity. nih.gov |

Innovations in Synthetic Accessibility and Industrial Scalability

The future utility of this compound is intrinsically linked to the development of efficient, cost-effective, and environmentally sustainable synthetic methods. Current synthetic approaches to brominated benzoic acids often rely on traditional bromination and oxidation reactions, which may involve harsh reagents and generate significant waste. ijisrt.comprepchem.comorgsyn.org

Future research should focus on "Green Chemistry" approaches to the synthesis of this compound. ijisrt.com This could involve the use of solvent-free reaction conditions, catalysis with recyclable or biodegradable catalysts, and the use of less hazardous brominating agents. For instance, processes utilizing sonication to drive reactions could reduce energy consumption and reaction times. ijisrt.com

For industrial scalability, the development of continuous flow processes presents a significant opportunity. nbinno.com Continuous flow technology can offer improved safety, better process control, and higher yields compared to traditional batch processing, which is particularly important when handling potentially hazardous reagents like bromine. While a patented process for the industrial preparation of 3-bromo-4-fluoro-benzoic acid exists, which involves multiple steps including acylation, bromination, and oxidation, adapting such multi-step syntheses to be more efficient and sustainable will be key. google.com

Furthermore, exploring biocatalytic methods, where enzymes are used to perform specific chemical transformations, could offer a highly selective and environmentally friendly route to this compound and its derivatives.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and these technologies can be powerfully applied to the development of therapeutics based on the this compound scaffold. nbinno.comnih.gov

Machine learning models, trained on data from existing kinase and phospholipase inhibitors, could predict the potential of this compound derivatives to interact with these targets. nih.govucsf.edu This in silico screening can prioritize compounds for synthesis, saving time and resources. dntb.gov.ua Furthermore, AI can aid in lead optimization by predicting how structural modifications will affect a compound's activity, selectivity, and pharmacokinetic profile. nih.gov

This scaffold-based design, guided by computational methods, streamlines the path from a starting molecule to a viable drug candidate. nih.gov

Emerging Applications in Materials Science and Sustainable Agrochemical Development

Beyond pharmaceuticals, the structural features of this compound suggest its potential for applications in materials science and agrochemicals.

In materials science, benzoic acid derivatives are used in the synthesis of polymers with unique thermal and mechanical properties. ontosight.ai The presence of the carboxylic acid and the bromo-aromatic system in this compound could be exploited to create novel polymers, potentially for use in coatings, adhesives, or as components of composite materials. Research into polymers derived from benzoic acids has also highlighted their potential in biomedical applications like drug delivery systems and tissue engineering scaffolds. ontosight.ai Furthermore, benzoic acid and its derivatives have been studied for their ability to be segregated within polymer crystalline cavities, which could be relevant for controlling the release of active molecules. mdpi.com

In the realm of sustainable agrochemicals, benzoic acid derivatives are a known class of herbicides. nih.govresearchgate.net The development of new pesticides is constantly evolving towards compounds that are effective at lower doses and have a better environmental profile. nih.gov Halogenated benzoic acids, in particular, are key intermediates in the synthesis of various agrochemicals. nbinno.com The this compound structure could serve as a novel scaffold for the discovery of new herbicides, fungicides, or insecticides. For instance, bromopropylate, a known acaricide, is metabolized into bromine analogs of benzoic acid. nih.gov The morpholine group, present in some existing agrochemicals, could also contribute to the biological activity and selectivity of new compounds.

Future research in these areas would involve synthesizing and testing derivatives of this compound for their material properties and their efficacy and selectivity as agrochemicals.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-bromo-4-morpholinobenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination of a substituted benzoic acid precursor. For example, bromination under mild conditions (20–50°C) using reagents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) can minimize over-bromination. Controlled addition of bromine sources and real-time monitoring via TLC or HPLC ensures regioselectivity at the 3-position . Temperature and solvent choice significantly impact yield: lower temperatures (<30°C) reduce side reactions, while DMF enhances solubility of intermediates.

Q. Which analytical techniques are most reliable for characterizing this compound, and what key data should be prioritized?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., expected [M+H]+ for C₁₁H₁₀BrNO₃: 284.0), while ¹H/¹³C NMR identifies substitution patterns (e.g., morpholine ring protons at δ 3.6–3.8 ppm and aromatic protons split by bromine’s deshielding effect). FT-IR detects functional groups (C=O stretch at ~1680 cm⁻¹). Purity (>95%) should be validated via HPLC with UV detection at 254 nm .

Q. How can researchers optimize solubility for in vitro assays involving this compound?

- Methodological Answer : Solubility in aqueous buffers is often low due to the morpholine and bromine groups. Co-solvents like DMSO (≤1% v/v) or ethanol (≤5% v/v) enhance solubility without cytotoxicity. For biological assays, pre-dissolve the compound in DMSO and dilute in assay buffer, ensuring final solvent concentrations are biocompatible .

Advanced Research Questions

Q. What strategies mitigate challenges in regioselective bromination of 4-morpholinobenzoic acid derivatives?

- Methodological Answer : Regioselectivity is influenced by directing groups. The morpholine substituent at the 4-position acts as an electron-donating group, directing bromination to the 3-position. Using bulky catalysts (e.g., Pd(OAc)₂) or templating agents can further enhance selectivity. Computational modeling (DFT calculations) predicts reactive sites by analyzing electron density maps .

Q. How do conflicting reports on the compound’s stability under acidic conditions inform experimental design?

- Methodological Answer : Stability studies show degradation at pH <4 due to hydrolysis of the morpholine ring. For reactions requiring acidic conditions (e.g., coupling with HOBt/EDC), use buffered systems (pH 5–6) or short reaction times (<2 hours). LC-MS monitoring identifies degradation products (e.g., benzoic acid derivatives) .

Q. What role does this compound play in structure-activity relationship (SAR) studies for kinase inhibitors?

- Methodological Answer : The bromine atom enhances hydrophobic interactions with kinase ATP-binding pockets, while the morpholine group improves solubility. In SAR studies, replace bromine with chlorine or methyl groups to assess steric/electronic effects. IC₅₀ values against kinases (e.g., PI3K or MAPK) are benchmarked using fluorescence polarization assays .

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized using this compound as a substrate?

- Methodological Answer : The bromine atom serves as a leaving group for palladium-catalyzed couplings. Optimize conditions with Pd(PPh₃)₄ (5 mol%), arylboronic acids (1.2 eq), and K₂CO₃ in THF/water (3:1) at 80°C. Microwave-assisted synthesis reduces reaction time (30 min vs. 12 hours). Monitor conversion via GC-MS or ¹H NMR .

Data Analysis and Contradiction Resolution

Q. How should researchers reconcile discrepancies in reported melting points for this compound?

- Methodological Answer : Variations in melting points (e.g., 154–158°C vs. 160–165°C) arise from polymorphic forms or impurities. Recrystallize the compound from ethanol/water (9:1) and analyze via DSC to identify polymorphs. Consistent drying (vacuum, 40°C, 24 hours) ensures reproducible data .

Q. What experimental evidence resolves debates about the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer : Kinetic studies under varying conditions (e.g., NaH in DMF vs. KOtBu in THF) show that electron-withdrawing groups (morpholine’s N-oxide form) activate the ring for SNAr. Isotopic labeling (¹⁸O in morpholine) tracks oxygen participation in transition states .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.